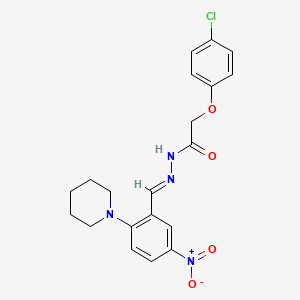![molecular formula C19H20ClFN2O B5711091 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)
3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide involves its binding to the ATP-binding site of protein kinases. This results in a conformational change in the kinase that leads to its activation. The activated kinase then phosphorylates its downstream targets, leading to various cellular responses. The selectivity of this compound for active protein kinases makes it a valuable tool for studying the regulation of kinase activity in various biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases that are involved in cell survival pathways. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide is its selectivity for active protein kinases. This makes it a valuable tool for studying the regulation of kinase activity in various biological systems. Additionally, this compound is a fluorescent probe, which allows for easy detection of protein kinase activity. However, one limitation of this compound is its potential toxicity, which may limit its use in certain biological systems.
将来の方向性
There are a number of future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide. One area of research involves the development of this compound-based probes for the detection of other enzymes involved in cellular signaling pathways. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer, and further studies are needed to explore its efficacy in vivo. Finally, the development of new synthesis methods for this compound may lead to the discovery of related compounds with improved selectivity and efficacy.
合成法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide involves the condensation of 2-chloro-6-fluoroaniline and 4-diethylaminobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain this compound in high yield. The synthesis of this compound is a relatively straightforward process, and the compound can be easily obtained in large quantities.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of protein kinase activity. This compound has been shown to selectively bind to active protein kinases, resulting in a fluorescence signal that can be easily detected. This makes this compound a valuable tool for studying the regulation of protein kinase activity in various biological systems.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-3-23(4-2)15-10-8-14(9-11-15)22-19(24)13-12-16-17(20)6-5-7-18(16)21/h5-13H,3-4H2,1-2H3,(H,22,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOJMRBMXYUBSB-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)


![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)

![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)

![4-methyl-N-(4-methylphenyl)-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5711057.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)